molecular formula C11H14ClN3 B051306 4-(Piperazin-1-yl)benzonitrile hydrochloride CAS No. 116290-72-3

4-(Piperazin-1-yl)benzonitrile hydrochloride

Cat. No. B051306
M. Wt: 223.7 g/mol
InChI Key: FVZWHLFETLOKSR-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 1,4-bis {4- [1- (4-trifluoromethylbenzyl)guandin-1-yl]but-1-yl}piperazine tetrahydrochloride involved a six-step process including bis-N-alkylation of piperazine with 4-bromobutyronitrile, reduction with LiAlH4, bis-N-acylation with 4- (trifluoromethyl)benzoyl chloride, another reduction with LiAlH4, guanylation with 1,3-bis (tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, and finally acid deprotection .


Molecular Structure Analysis

The molecular structure of 4-(Piperazin-1-yl)benzonitrile hydrochloride can be analyzed based on its molecular formula C11H14ClN3 . The compound contains a piperazine ring, which is a heterocyclic amine, attached to a benzonitrile group. The presence of the nitrile group (-C≡N) and the piperazine ring in the structure could potentially influence its chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Piperazin-1-yl)benzonitrile hydrochloride can be inferred from its molecular structure and formula. It has a molecular weight of 223.70 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors. It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 223.0876252 g/mol .

Scientific Research Applications

  • Antiviral Activity Against Hepatitis C Virus (HCV) :

    • A derivative of 4-(Piperazin-1-yl)benzonitrile was identified as a modest HCV inhibitor, leading to the development of new compounds with increased antiviral activity against HCV. These compounds could block HCV replication by acting on the HCV entry stage, with potential for single or combinational therapeutic use (Jiang et al., 2020).
  • Antibacterial Activity :

    • Terazosin hydrochloride, derived from a compound similar to 4-(Piperazin-1-yl)benzonitrile, showed antibacterial activity against various bacteria, including E. coli and Staphylococcus aureus. The study focused on synthesizing and characterizing derivatives with potent antibacterial properties (Kumar et al., 2021).
  • Luminescent Properties and Photo-Induced Electron Transfer :

    • Piperazine substituted naphthalimide compounds, including a derivative with a structure related to 4-(Piperazin-1-yl)benzonitrile, were synthesized and studied for their fluorescence and photo-induced electron transfer properties. These properties are relevant for applications in molecular probes and sensors (Gan et al., 2003).
  • Antiviral and Antimicrobial Activities :

    • New urea and thiourea derivatives of piperazine doped with Febuxostat, including those related to 4-(Piperazin-1-yl)benzonitrile, were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds showed promising antiviral and antimicrobial activities (Reddy et al., 2013).

Future Directions

The future directions for the study and application of 4-(Piperazin-1-yl)benzonitrile hydrochloride could include further exploration of its potential uses in various fields such as pharmaceuticals, agrochemicals, and dyestuffs. More research could also be conducted to fully understand its chemical properties, reactivity, and safety profile. Additionally, its potential biological activities and mechanisms of action could be further investigated .

properties

IUPAC Name

4-piperazin-1-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWHLFETLOKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzonitrile hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 27.3 g (0.15 mol) of p-bromobenzonitrile, 38.7 g (0.45 mol) of piperazine and 42.0 g (0.30 mol) of solid potassium carbonate in a total volume of 60 mL of n-butanol was heated at reflux for 6 h under a nitrogen atmosphere. The mixture was concentrated under reduced pressure and the slurry partitioned between 10% sodium hydroxide and chloroform. The chloroform layer was separated, dried (MgSO4) and concentrated under reduced pressure to give an oil. The oil was eluted through a 400 g silica gel column with a 10% methanol in methylene chloride mixture. The appropriate fractions were concentrated under reduced pressure to give a golden oil. Trituration of this oil with ethyl acetate gave a white powder. The collected white powder was stirred for 15 min in ethereal HCl and recrystallized from methanol-water to give 1.5 g (4.5%)* of white solid, mp>160° C. with decomposition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Weng, Y Gao, J Zhang, X Dong… - Journal of Chemical …, 2011 - journals.sagepub.com
A series of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesised and studied for the potential treatment of HIV. These compounds were obtained …
Number of citations: 4 journals.sagepub.com

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